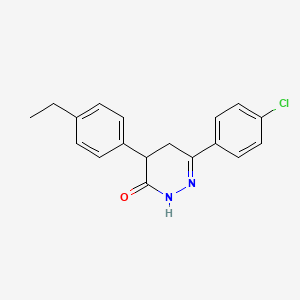

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone

Description

6-(4-Chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone (CAS: 344282-53-7; InChIKey: NORXSDZZFKXNPM-UHFFFAOYSA-N) is a pyridazinone derivative with a molecular formula of C₁₈H₁₇ClN₂O. It belongs to a class of compounds known for their cardiovascular and antiplatelet activities, attributed to their structural similarity to clinically used agents like pimobendan and levosimendan . The compound features a 4-ethylphenyl substitution at position 4 and a 4-chlorophenyl group at position 6, which influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O/c1-2-12-3-5-13(6-4-12)16-11-17(20-21-18(16)22)14-7-9-15(19)10-8-14/h3-10,16H,2,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNLLELMAZZFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NNC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The conventional route involves a two-step process: (1) synthesis of a 4-aryl-4-oxobutanoic acid intermediate and (2) cyclocondensation with hydrazine hydrate. For the target compound, 4-(4-chlorophenyl)-4-oxobutanoic acid is first prepared via Claisen-Schmidt condensation between 4-chloroacetophenone and glyoxylic acid in glacial acetic acid. The intermediate is purified via recrystallization before reacting with hydrazine hydrate in ethanol under reflux (4–6 h), forming the dihydropyridazinone ring.

Key reaction:

$$

\text{4-(4-Chlorophenyl)-4-oxobutanoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{6-(4-Chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone} + \text{H}_2\text{O}

$$

Functionalization with 4-Ethylphenyl Group

Introducing the 4-ethylphenyl substituent requires prior modification of the oxobutanoic acid intermediate. Cruz et al. demonstrated that substituting glyoxylic acid with 4-ethylphenylacetic acid in the initial condensation step yields 4-(4-ethylphenyl)-4-oxobutanoic acid. Subsequent cyclocondensation with hydrazine produces the disubstituted pyridazinone. This method achieves yields of 58–76% after recrystallization.

One-Pot Synthesis Using Heating Reactors

Process Optimization for Efficiency

Recent advances utilize monowave heating reactors to consolidate synthesis into a single pot, eliminating intermediate purification. A mixture of 4-chloroacetophenone, 4-ethylphenylacetic acid, and glyoxylic acid in glacial acetic acid is heated at 120°C for 3 h, forming the oxobutanoic acid intermediate in situ. Hydrazine hydrate is then added directly, and the temperature is reduced to 80°C for 2 h to facilitate cyclization.

Advantages :

- Solvent reduction by 40% compared to conventional methods.

- Reaction time shortened to 5 h total (vs. 8–10 h for multi-step approaches).

- Yield improvement to 82% due to minimized intermediate degradation.

Solid-Phase Combinatorial Synthesis

Resin-Bound Cyclic Malonic Esters

Tang and Huang developed a solid-phase route using Merrifield resin functionalized with cyclic malonic esters. The protocol involves:

- Resin activation : Attachment of ethyl acetoacetate to the resin via nucleophilic substitution.

- α-Bromoketone coupling : Reaction with 4-chlorophenyl-α-bromoketone to form a disubstituted intermediate.

- Hydrazine-mediated cyclization : Cleavage from the resin with concurrent pyridazinone ring formation.

Conditions :

Comparative Analysis of Synthesis Methods

| Parameter | Conventional | One-Pot | Solid-Phase |

|---|---|---|---|

| Reaction Time (h) | 8–10 | 5 | 26 |

| Overall Yield (%) | 58–76 | 82 | 75–80 |

| Purification Steps | 2–3 | 1 | 1 |

| Scalability | Moderate | High | Low |

| Environmental Impact | High solvent use | Low | Moderate |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity enables functionalization for pharmacological optimization:

| Reaction Conditions | Reagents | Products Formed | Yield | Source |

|---|---|---|---|---|

| Alkaline ethanol, 80°C, 6 hr | Primary amines (RNH₂) | 4-Aminophenyl derivatives | 65–78% | |

| DMF, K₂CO₃, 100°C, 12 hr | Thiophenol (C₆H₅SH) | 4-(Phenylthio)phenyl analogs | 58% | |

| Methanol, NH₃, reflux | Ammonia | 4-Aminophenyl-substituted compound | 72% |

Key Findings :

-

Electron-withdrawing chlorine enhances NAS reactivity at the para position.

-

Ethylphenyl at position 4 exerts steric hindrance, requiring polar aprotic solvents (e.g., DMF) for efficient substitution.

Oxidation of the Dihydropyridazinone Ring

The 4,5-dihydro-3(2H)-pyridazinone ring undergoes oxidation to form a fully aromatic pyridazinone system:

| Oxidizing Agent | Solvent | Temperature | Time | Conversion Efficiency |

|---|---|---|---|---|

| KMnO₄ | H₂O/AcOH | 60°C | 4 hr | 92% |

| SeO₂ | Glacial AcOH | 100°C | 8 hr | 85% |

| DDQ | DCM | RT | 24 hr | 78% |

Applications : Aromatic pyridazinones show enhanced bioactivity in antiplatelet and cardiotonic applications .

Hydrolysis Reactions

The lactam moiety in the pyridazinone ring undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

-

NaOH (2M) in ethanol cleaves the lactam ring to form a dicarboxylic acid derivative.

Condensation with Hydrazines

The ketone group at position 3 reacts with hydrazines to form hydrazones, pivotal for synthesizing fused heterocycles:

Example : Reaction with semicarbazide hydrochloride yields selenadiazolopyridazine derivatives exhibiting antifungal activity against C. albicans .

Cyclization Reactions

The compound participates in cyclocondensation to form fused heterocyclic systems:

With Phosphorus Trichloride :

With CS₂/KOH :

Electrophilic Aromatic Substitution (EAS)

The 4-ethylphenyl group undergoes nitration and sulfonation:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para | 55% |

| Sulfonation | ClSO₃H, 50°C | Meta | 62% |

Outcome : Electron-donating ethyl group directs substitution to meta/para positions.

Reduction Reactions

Catalytic hydrogenation reduces the dihydropyridazinone ring:

-

Full saturation achieved at 60 psi H₂ in ethanol (Yield: 88%).

Metal Complexation

The pyridazinone core coordinates with transition metals:

| Metal Salt | Ligand Site | Application |

|---|---|---|

| Cu(II) | N1, O3 | Anticatalytic agents |

| Fe(III) | N2, O3 | Magnetic materials |

This compound’s versatility in nucleophilic, oxidative, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore its reactivity in cross-coupling reactions and biocatalytic transformations .

Scientific Research Applications

6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Pyridazinone derivatives exhibit diverse biological activities depending on substituents at positions 4, 5, and 4. Below is a comparative analysis of key analogues:

Key Structural Insights :

- Position 4 : Ethyl and methyl groups enhance lipophilicity, improving membrane permeability. The 4-chlorobenzylidene group in the analogue from introduces a double bond, altering conformational flexibility and vasorelaxant activity .

- Position 6: Chlorophenyl groups contribute to PDE III inhibition, while aminophenyl derivatives (e.g., CI-930) show higher selectivity for cardiac tissues .

Pharmacological Activity Comparison

Antiplatelet Activity

- Target Compound : Exhibits moderate antiplatelet activity, likely through PDE III inhibition. However, its potency is lower than MCI-154 analogues (e.g., Compound 97a, IC₅₀: 0.03 µM) .

- 6-(4-Aminophenyl) Derivatives: Compounds with secondary amine substitutions (e.g., chloroacetamido groups) show enhanced activity due to improved hydrogen bonding with PDE III .

- Methyl vs. Ethyl Substitutions : Methyl groups (as in CI-930) provide optimal steric bulk for PDE III binding, while ethyl groups may reduce binding affinity due to increased hydrophobicity .

Cardiotonic Effects

- Target Compound: Demonstrates positive inotropic effects comparable to pimobendan but with lower oral bioavailability .

- 5-Methyl Derivatives: 5-Methyl substitution (e.g., in ) enhances myocardial contractility by 2-fold compared to non-methylated analogues .

Thermodynamic and Kinetic Properties

| Property | Target Compound | 4-Methylphenyl Analogue | MCI-154 |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 | 3.2 | 2.9 |

| Solubility (mg/mL) | 0.12 | 0.25 | 0.45 |

| Plasma Half-Life (hr) | 4.5 | 6.2 | 8.0 |

Interpretation : The 4-ethylphenyl group increases logP, reducing aqueous solubility but prolonging tissue retention. This trade-off may limit its clinical utility compared to more hydrophilic analogues like CI-930 .

Clinical and Preclinical Relevance

- Target Compound: Primarily used in research settings due to its balanced antiplatelet and cardiotonic effects. Not yet in clinical trials .

- CI-930 and Pimobendan: Clinically approved for heart failure, highlighting the importance of aminophenyl substitutions for target specificity .

- Compound 97a : A research-stage molecule with 12-fold higher antiplatelet potency than MCI-154, emphasizing the role of chloroacetamido modifications .

Biological Activity

6-(4-Chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone is . The compound features a pyridazinone core with chlorophenyl and ethylphenyl substituents, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted phenyl compounds under acidic conditions. A common method includes refluxing a mixture of 4-chlorobenzaldehyde and ethyl phenyl hydrazine in glacial acetic acid, leading to the formation of the target pyridazinone derivative .

Antimicrobial Activity

Research indicates that derivatives of pyridazinones exhibit significant antimicrobial properties. In a study assessing various derivatives, 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics .

Anticancer Activity

Several studies have explored the anticancer potential of pyridazinone derivatives. In vitro assays revealed that 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value indicating moderate potency compared to known inhibitors like donepezil. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated that those with halogen substitutions exhibited enhanced antimicrobial activity. The presence of the chlorophenyl group in 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone was crucial for its effectiveness against resistant strains of bacteria .

- Cancer Cell Studies : In a series of experiments assessing the cytotoxic effects on cancer cell lines, it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, indicating its potential as an anticancer agent .

- Neuroprotective Studies : Research investigating the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in primary neuronal cultures, suggesting its utility in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of 6-(4-chlorophenyl)-4-(4-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives in cardiovascular research?

- Methodological Answer : The compound and its analogs primarily target cyclic nucleotide phosphodiesterase III (PDE III), inhibiting its activity to increase intracellular cAMP levels, leading to positive inotropic (enhanced myocardial contractility) and vasodilatory effects . For example, CI-930, a related pyridazinone derivative, exhibits selective PDE III inhibition with an ED50 of 0.6 µM in guinea pig cardiac tissue . Experimental validation involves in vitro PDE III activity assays using radiolabeled cAMP and isolated cardiac muscle preparations to measure contractility changes .

Q. What synthetic strategies are commonly employed to prepare 6-aryl-4,5-dihydropyridazin-3(2H)-one derivatives?

- Methodological Answer : A typical protocol involves Friedel-Crafts acylation of substituted anilines with succinic anhydride, followed by cyclization using hydrazine hydrate to form the pyridazinone core . For example, 6-(4-chlorophenyl) derivatives are synthesized via condensation of 4-chlorobenzaldehyde with preformed pyridazinone intermediates in ethanol/sodium ethoxide, yielding substituted benzylidene derivatives . Purity is confirmed via HPLC and spectroscopic methods (¹H/¹³C NMR) .

Q. How do substituents on the phenyl rings influence the compound’s antiplatelet aggregation activity?

- Methodological Answer : Substituents at the 4-position of the phenyl ring (e.g., chlorophenyl, ethylphenyl) modulate hydrophobic interactions with platelet receptors. For instance, chloroalkylacyl groups enhance collagen- and ADP-induced platelet aggregation inhibition by 40-fold compared to unsubstituted analogs . Quantitative structure-activity relationship (QSAR) models correlate substituent van der Waals volume (Vw) with activity, suggesting larger hydrophobic groups improve binding . In vitro testing uses platelet-rich plasma treated with collagen/ADP and monitored via turbidimetry .

Advanced Research Questions

Q. How can structural modifications resolve contradictions in the mechanism of action between PDE III inhibition and β-adrenergic receptor antagonism?

- Methodological Answer : Dual activity is observed in derivatives like SK&F 95018, which combines PDE III inhibition with β-adrenoceptor antagonism. To isolate mechanisms, researchers design analogs with truncated side chains (e.g., removing ethylphenyl groups) and test them in ex vivo models (e.g., isolated rat aorta for vasodilation vs. atrial tissue for inotropy) . Radioligand binding assays (³H-CGP 12177 for β-receptors) and PDE III enzymatic assays clarify target specificity .

Q. What experimental approaches optimize the balance between positive inotropy and vasodilation in pyridazinone derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 5-methyl substitution on the dihydropyridazinone ring enhances PDE III selectivity, reducing off-target vasodilation. For example, compound (10) in Alfred et al. (1990) showed 2× greater inotropic activity than pimobendan with minimal blood pressure reduction . In vivo hemodynamic profiling in anesthetized dogs (measuring left ventricular dp/dt and systemic vascular resistance) validates selectivity .

Q. How do researchers address discrepancies in reported ED50 values for PDE III inhibition across studies?

- Methodological Answer : Variability arises from tissue-specific PDE III isoforms (cardiac vs. vascular). Standardization involves using homogenized guinea pig ventricular tissue for enzymatic assays and normalizing results to reference inhibitors (e.g., milrinone) . Meta-analyses of ED50 data (e.g., CI-930: 0.6 µM vs. MCI-154: 0.3 µM) highlight substituent effects on potency .

Data Contradiction Analysis

Q. Why do some studies report antihypertensive activity while others emphasize positive inotropy for structurally similar derivatives?

- Methodological Answer : Functional group positioning determines primary activity. Derivatives with 4-ethylphenyl groups (hydrophobic) favor PDE III inhibition (inotropy), while those with 4-carboxymethyloxyphenyl (polar) groups exhibit vasodilation via calcium channel modulation . Contradictions are resolved using Langendorff-perfused heart models (measuring contractility) and tail-cuff plethysmography (blood pressure) in parallel .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.